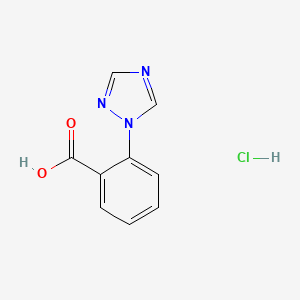

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride

説明

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

作用機序

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s known that some related compounds can inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Pharmacokinetics

Its molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .

生化学分析

Biochemical Properties

It is known that triazole derivatives, such as this compound, have been used in the design and development of more selective and potent anticancer molecules . They have shown inhibitory activities against cancer cell lines .

Cellular Effects

In vitro cytotoxic evaluation of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride has indicated that it exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has been observed to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Molecular Mechanism

It is known that it inhibits the proliferation of cancer cells by inducing apoptosis

Temporal Effects in Laboratory Settings

It is known that the compound has been successfully synthesized and its structures were established by NMR and MS analysis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like aluminum trichloride (AlCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The triazole ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring .

科学的研究の応用

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride has several scientific research applications:

類似化合物との比較

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar in structure but with different substitution patterns on the benzoic acid ring.

3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Another triazole derivative with different functional groups.

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potent biological activities make it a valuable compound in various research and industrial applications .

生物活性

2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluations including anticancer, antioxidant, and antibacterial activities, and highlights relevant case studies.

- Chemical Formula : C₉H₈ClN₃O₂

- CAS Number : 1203898-11-6

- Molecular Weight : 215.63 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole precursors. This process can yield various analogs with modified substituents to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | MCF-7 | 18.7 | |

| Compound 14 | MCF-7 | 25.7 | |

| Doxorubicin | MCF-7 | 19.7 | |

| Compound 5 | HCT-116 | 23.9 |

In a study evaluating a series of triazole benzoic acid hybrids, compounds such as 2 and 14 were found to induce apoptosis in MCF-7 cells significantly more than doxorubicin, indicating their potential as anticancer agents .

Antioxidant Activity

The antioxidant properties of these compounds were assessed using DPPH and ABTS assays. The results indicated that certain derivatives possess strong free radical scavenging abilities.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Compound 1 | 100 (reference) | 89.95 ± 0.34 |

| Compound 5 | Not specified | Good activity |

| BHA (reference) | 95.02 ± 0.74 | Not specified |

The parent compound demonstrated notable scavenging activity, suggesting that structural modifications can enhance these properties .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been evaluated against various bacterial strains. Some compounds exhibited broad-spectrum activity.

| Compound | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| Compound X | E. coli | 0.025 |

| Compound Y | S. aureus | 0.037 |

These findings indicate that triazole-based compounds may serve as potential candidates for developing new antibacterial agents .

Case Study: Anticancer Evaluation

A detailed investigation into the anticancer properties of triazole benzoic acid hybrids revealed that compounds with electron-donating groups showed enhanced cytotoxicity against MCF-7 and HCT-116 cell lines. The study highlighted that compound modifications could lead to improved selectivity and potency in targeting cancer cells while minimizing effects on normal cells .

Case Study: Antioxidant Mechanisms

Research employing computational methods such as Density Functional Theory (DFT) has provided insights into the mechanisms behind the antioxidant activities of these compounds. The study categorized the antioxidant mechanisms into hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET), elucidating how structural variations influence antioxidant efficacy .

特性

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMRSPRJPIELNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678896 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203898-11-6 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。